molecular formula C10H6ClNO2 B6268955 5-chloroisoquinoline-4-carboxylic acid CAS No. 1368270-12-5

5-chloroisoquinoline-4-carboxylic acid

Cat. No.: B6268955
CAS No.: 1368270-12-5
M. Wt: 207.6
InChI Key:
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Description

5-Chloroisoquinoline-4-carboxylic acid is an organic compound with the molecular formula C10H6ClNO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological and pharmacological activities . This compound is characterized by a chloro substituent at the 5-position and a carboxylic acid group at the 4-position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloroisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), followed by acidification with dilute hydrochloric acid (HCl) to yield the desired product . This method is known for its efficiency and good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

5-Chloroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-chloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell division or signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloroisoquinoline-5-carboxylic acid: Similar structure but with different positioning of the chloro and carboxylic acid groups.

    Isoquinoline-4-carboxylic acid: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    Quinoline-4-carboxylic acid: Similar core structure but without the isoquinoline framework.

Uniqueness

5-Chloroisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloroisoquinoline-4-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chlorobenzonitrile", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper(I) chloride", "sodium sulfite", "sodium carbonate", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-4-cyanobenzoic acid by reacting 2-chlorobenzonitrile with sulfuric acid and sodium nitrite.", "Step 2: Conversion of 2-chloro-4-cyanobenzoic acid to 2-chloro-4-hydroxybenzoic acid by reacting with copper(I) chloride and sodium sulfite.", "Step 3: Esterification of 2-chloro-4-hydroxybenzoic acid with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-chloro-4-(ethoxycarbonyl)phenylhydroxyacetate.", "Step 4: Cyclization of ethyl 2-chloro-4-(ethoxycarbonyl)phenylhydroxyacetate with sodium hydroxide to form 5-chloroisoquinoline-4-carboxylic acid.", "Step 5: Purification of the product by recrystallization from water and ethanol." ] }

CAS No.

1368270-12-5

Molecular Formula

C10H6ClNO2

Molecular Weight

207.6

Purity

95

Origin of Product

United States

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